molecular formula C20H21N7O6 B12419264 Methopterine-d3

Methopterine-d3

Cat. No.: B12419264
M. Wt: 458.4 g/mol
InChI Key: HLIXOCXUWGDBNP-FUPFOCIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methopterine-d3, also known as N-[4-[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino-d3]benzoyl]-L-glutamic acid, is a stable isotope-labeled compound. It is a derivative of folic acid and is primarily used in biochemical and pharmaceutical research. The molecular formula of this compound is C20H18D3N7O6, and it has a molecular weight of 458.44 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methopterine-d3 involves the incorporation of deuterium atoms into the molecular structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then subjected to reduction in an inert solvent to form methyl-d3-amine, which is further reacted with other reagents to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methopterine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Methopterine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Methopterine-d3 exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts. This likely contributes to its ability to inhibit inflammatory bone destruction . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking of molecular interactions and pathways. Its deuterium atoms provide distinct advantages in mass spectrometry and NMR studies, allowing for more accurate and detailed analysis compared to non-labeled compounds .

Properties

Molecular Formula

C20H21N7O6

Molecular Weight

458.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1/i1D3

InChI Key

HLIXOCXUWGDBNP-FUPFOCIHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.